molecular formula C4H5F2N3 B2401244 1-(difluoromethyl)-1H-imidazol-2-amine CAS No. 2137617-28-6

1-(difluoromethyl)-1H-imidazol-2-amine

Cat. No.: B2401244
CAS No.: 2137617-28-6
M. Wt: 133.102
InChI Key: HOEZIRJOKLRUDC-UHFFFAOYSA-N
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Description

Significance of the Imidazole (B134444) Heterocycle in Chemical Biology and Material Science

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a ubiquitous scaffold in nature and synthetic chemistry. ijsrtjournal.comtsijournals.com Its importance is underscored by its presence in fundamental biological molecules such as the amino acid histidine, the neurotransmitter histamine, and the purine (B94841) bases of DNA. researchgate.netwikipedia.org

In chemical biology , the imidazole moiety is considered a "privileged structure" due to its versatile interaction capabilities. The two nitrogen atoms allow it to act as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological targets like enzymes and receptors. nih.gov This property is crucial for the biological activity of many pharmaceuticals. nih.gov Imidazole-containing compounds have been developed for a wide range of therapeutic areas, demonstrating the scaffold's broad biological significance. longdom.org

Key Therapeutic Applications of Imidazole-Based Compounds: researchgate.netmdpi.com

Therapeutic Area Examples of Activity
Oncology Kinase inhibition, DNA binding ijsrtjournal.com
Infectious Diseases Antifungal, antibacterial, antiviral, antiprotozoal agents tsijournals.comwikipedia.orgnih.gov
Inflammation Anti-inflammatory agents nih.gov
Cardiovascular Antihypertensive medications wikipedia.org

| Central Nervous System | Sedatives, antipsychotics tsijournals.comwikipedia.org |

In material science , the unique properties of the imidazole ring are harnessed for the development of advanced materials. numberanalytics.com Imidazole-based polymers can exhibit high thermal stability and ionic conductivity. numberanalytics.comelsevierpure.com The ability of the nitrogen atoms to coordinate with metal ions is exploited in the creation of metal-organic frameworks (MOFs) and for applications in environmental remediation, such as capturing heavy metals. ijsrtjournal.comnumberanalytics.com Furthermore, imidazole-functionalized surfaces are being investigated for their potential in catalysis and chemical sensing. numberanalytics.comrsc.org

Academic Relevance of Fluorinated Heterocycles

The introduction of fluorine atoms into heterocyclic compounds is a well-established and powerful strategy in modern medicinal chemistry. tandfonline.comnumberanalytics.com It is estimated that approximately 20% of all pharmaceuticals on the market contain fluorine, a testament to the profound impact of this element on drug design. numberanalytics.comnih.gov

The academic and industrial interest in fluorination stems from the unique physicochemical properties that fluorine imparts upon a molecule. The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which often enhances the metabolic stability of a drug by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. mdpi.commdpi.com

Impact of Fluorination on Molecular Properties:

Property Effect of Fluorination Rationale
Metabolic Stability Increased The high strength of the C-F bond resists enzymatic cleavage. mdpi.com
Lipophilicity Modulated Can increase lipophilicity, aiding membrane permeability. numberanalytics.commdpi.com The effect varies with the type of fluorine substituent (e.g., F, CF3, CHF2).
Acidity/Basicity (pKa) Altered Fluorine's strong electron-withdrawing nature can lower the pKa of nearby acidic or basic functional groups, affecting ionization state and bioavailability. mdpi.comnih.gov
Binding Affinity Enhanced Fluorine can participate in favorable interactions with protein targets and alter molecular conformation to improve binding. mdpi.com

| Bioavailability | Improved | Enhanced metabolic stability and membrane permeability often lead to better bioavailability. tandfonline.comnumberanalytics.com |

The difluoromethyl group (CHF2) , in particular, has garnered significant interest. It is considered a bioisostere of functional groups like hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups. researchgate.netnih.gov Unlike the more common trifluoromethyl (CF3) group, the CHF2 group possesses a hydrogen atom that can act as a hydrogen bond donor, adding a unique interaction capability while still providing the benefits of fluorination, such as increased lipophilicity and metabolic stability. nih.govacs.orgalfa-chemistry.com This dual nature makes the difluoromethyl group a valuable tool for fine-tuning the properties of drug candidates. alfa-chemistry.com

Contextualizing 1-(difluoromethyl)-1H-imidazol-2-amine within Contemporary Organic and Medicinal Chemistry Research Scaffolds

The compound This compound integrates three key structural motifs of high interest in contemporary chemical research: a 2-aminoimidazole core, an N-substituted imidazole, and a difluoromethyl group. While extensive research dedicated solely to this specific molecule is not widely published, its potential significance can be inferred by analyzing the contribution of each component.

The 2-Aminoimidazole Scaffold: This core is a prominent feature in many natural products, particularly marine alkaloids, and is known to possess a wide spectrum of biological activities, including antiviral and antibacterial properties. nih.gov The 2-amino group provides an additional site for hydrogen bonding, which can be critical for molecular recognition at biological targets.

The N-Difluoromethyl Group: The placement of the difluoromethyl group directly on a ring nitrogen is a strategic design choice. As previously discussed, the CHF2 group is a unique substituent that increases lipophilicity and can act as a hydrogen bond donor. acs.orgalfa-chemistry.com Its attachment to the imidazole nitrogen is expected to:

Enhance Metabolic Stability: The strong C-F bonds protect the molecule from N-dealkylation, a common metabolic pathway. mdpi.com

Modulate Physicochemical Properties: The group's lipophilicity can improve the molecule's ability to cross cellular membranes. nih.gov

Introduce Novel Binding Interactions: The hydrogen on the CHF2 group could form crucial hydrogen bonds with a target protein, potentially increasing binding affinity and selectivity. nih.govnih.gov

In the context of medicinal chemistry, this compound represents a scaffold that combines the proven biological relevance of the 2-aminoimidazole core with the advanced drug design strategy of difluoromethylation. Researchers might synthesize and study this compound or its derivatives as potential inhibitors of enzymes like kinases or as novel anti-infective agents, leveraging the unique combination of hydrogen bonding capabilities, metabolic stability, and tailored lipophilicity offered by its structure. The synthesis of such chiral α-difluoromethyl amines, while challenging, is an active area of research, with methods being developed to allow for their efficient and stereoselective preparation. nih.govcas.cn

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(difluoromethyl)imidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F2N3/c5-3(6)9-2-1-8-4(9)7/h1-3H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOEZIRJOKLRUDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=N1)N)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Transformations of 1 Difluoromethyl 1h Imidazol 2 Amine

Reactivity Profile of the Imidazole-2-amine Core

The imidazole-2-amine scaffold is a privileged structure in chemistry due to its unique electronic properties and reactivity. The core imidazole (B134444) ring is an aromatic heterocycle containing a sextet of π electrons. nih.gov This aromaticity confers significant stability to the ring system. The presence of two nitrogen atoms makes the imidazole ring amphoteric, capable of acting as both an acid and a base. nih.gov

The addition of an amino group at the C2 position significantly influences the molecule's properties, rendering it highly polar. researchgate.net This 2-amino group is a key locus of reactivity, participating in various chemical transformations. The imidazole-2-amine core can undergo reactions typical of aromatic amines, as well as reactions involving the ring nitrogens. The dual reactivity of this nucleus is a central feature of its chemistry. researchgate.net For instance, methods to synthesize 2-aminoimidazole alkaloids often involve the direct functionalization of the C2 position using a strong base followed by treatment with an electrophilic nitrogen source. researchgate.net

FeatureDescriptionReference
AromaticityThe imidazole ring possesses a stable aromatic sextet of π electrons. nih.gov
Amphoteric NatureThe molecule can act as both a proton donor (acid) and a proton acceptor (base). nih.gov
PolarityThe C2-amino group imparts high polarity to the molecule. researchgate.net
NucleophilicityThe exocyclic amino group and the ring nitrogens are nucleophilic centers. researchgate.net

Influence of the N-1 Difluoromethyl Group on Electronic Structure and Reactivity

The introduction of a difluoromethyl (CHF₂) group at the N-1 position of the imidazole ring profoundly alters the electronic structure and reactivity of the entire molecule. The CHF₂ group is strongly electron-withdrawing due to the high electronegativity of the two fluorine atoms. This inductive effect significantly impacts the properties of the imidazole-2-amine core.

The primary consequence of the N-1 difluoromethyl group is a marked decrease in the basicity of the imidazole ring. The electron density on both ring nitrogen atoms is reduced, making them less available for protonation. Conversely, the acidity of the remaining N-H proton (on the exocyclic amine) and the C-H protons of the ring is increased.

Furthermore, the CHF₂ group itself becomes a site of reactivity. A difluoromethyl substituent attached directly to an imidazole ring is highly reactive towards basic hydrolysis. researchgate.net This reactivity is attributed to the electron-withdrawing nature of the imidazole ring, which facilitates the elimination of fluoride (B91410). The highly polarized C-H bond within the difluoromethyl group also allows it to act as a competent hydrogen bond donor, a unique characteristic among polyfluorinated motifs. rsc.org This property can influence intermolecular interactions and solubility. From a medicinal chemistry perspective, the CF₂H group is often used as a bioisostere for hydroxyl (OH), thiol (SH), or amine (NH₂) groups, leveraging its unique steric and electronic properties. rsc.orgnih.gov

EffectDescriptionReference
Electron-Withdrawing NatureThe CHF₂ group strongly withdraws electron density from the imidazole ring via the inductive effect. researchgate.netnih.gov
Reduced BasicityElectron density is lowered at the ring nitrogens, making them less basic.
Increased AcidityThe acidity of ring C-H protons and the exocyclic N-H proton is enhanced.
Hydrogen Bond DonorThe polarized C-H bond of the CHF₂ group can participate in hydrogen bonding. rsc.org
BioisosterismThe CHF₂ group can serve as a metabolic and structural mimic of OH, SH, or NH₂ groups. rsc.orgnih.gov
Hydrolytic InstabilityThe C-F bonds are susceptible to cleavage under basic conditions. researchgate.net

Derivatization Reactions at Peripheral Positions of the Imidazole Ring

While the N-1 and C-2 positions are substituted in 1-(difluoromethyl)-1H-imidazol-2-amine, the C-4 and C-5 positions of the imidazole ring remain available for further functionalization. The electronic properties conferred by the existing substituents dictate the feasibility and outcome of derivatization reactions. The potent electron-withdrawing effect of the N-1 difluoromethyl group deactivates the imidazole ring towards classical electrophilic aromatic substitution.

Conversely, this deactivation may render the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly if a suitable leaving group is present at the C-4 or C-5 position. Derivatization can also proceed via metallation. The increased acidity of the C-4 and C-5 protons, induced by the CHF₂ group, could facilitate deprotonation with a strong base, creating a nucleophilic carbon center that can react with various electrophiles.

Reactions targeting the exocyclic C-2 amino group are also plausible. These include acylation, alkylation, or condensation with aldehydes and ketones to form Schiff bases, although the nucleophilicity of this amine is reduced by resonance and the inductive effect of the N-1 substituent.

PositionReaction TypeControlling FactorsPotential Products
C4 / C5Metallation-AlkylationStrong base required; enhanced C-H acidity.C-alkylated imidazoles
C4 / C5HalogenationRing is electron-deficient; harsh conditions may be needed.C-halogenated imidazoles
C2-NH₂AcylationReduced nucleophilicity of the amino group.2-Amidoimidazoles
C2-NH₂CondensationReaction with aldehydes/ketones.2-Iminoimidazoles (Schiff bases)

Mechanistic Investigations of Subsequent Transformations

The most significant transformation involving N-difluoromethyl imidazoles is their hydrolysis under basic conditions. researchgate.net Mechanistic studies suggest a pathway that does not involve direct nucleophilic attack on the carbon of the CHF₂ group. Instead, the reaction is believed to proceed through a unique intermediate.

The proposed mechanism involves an initial ionization event, likely the deprotonation of the most acidic proton, followed by the elimination of a fluoride ion. This elimination step results in the formation of a transient and highly reactive azafulvene intermediate. This intermediate is then rapidly attacked by a nucleophile present in the medium, such as water or hydroxide, leading to the final hydrolysis products. The rate-limiting step is proposed to be the solvent-assisted internal elimination of fluoride from the imidazolate anion. researchgate.net The formation of this azafulvene intermediate is a key mechanistic feature driven by the electronic influence of the difluoromethyl group on the imidazole ring. This pathway highlights the unique reactivity imparted by the N-CHF₂ substitution compared to other N-alkyl or N-aryl imidazoles.

StepDescriptionKey Features
1. IonizationInitial deprotonation under basic conditions.Formation of an imidazolate anion.
2. EliminationInternal elimination of a fluoride ion (F⁻).Rate-limiting step; formation of a transient azafulvene intermediate.
3. Nucleophilic AttackThe azafulvene intermediate reacts with a nucleophile (e.g., H₂O).Rapid trapping of the reactive intermediate.
4. RearrangementSubsequent steps lead to the final ring-opened or rearranged hydrolysis products.Product formation depends on reaction conditions.

Theoretical and Computational Chemistry Studies

Quantum Chemical Analysis of Electronic Structure

Quantum chemical methods are employed to investigate the fundamental electronic properties of 1-(difluoromethyl)-1H-imidazol-2-amine, providing a microscopic understanding of its stability, reactivity, and charge distribution.

Density Functional Theory (DFT) is a robust computational method used to determine the electronic structure and optimized geometry of molecules. irjweb.comresearchgate.net For compounds like this compound, calculations are typically performed using functionals such as B3LYP combined with basis sets like 6-311++G(d,p). irjweb.comearthlinepublishers.com These calculations yield crucial information about the molecule's geometric parameters, including bond lengths and angles in its ground state. researchgate.net

DFT analysis allows for the prediction of various molecular properties, such as vibrational frequencies, which can be correlated with experimental data from FT-IR and FT-Raman spectroscopy. researchgate.net Furthermore, these calculations form the basis for understanding the molecule's reactivity and electronic characteristics, which are further explored through frontier molecular orbital and electrostatic potential analyses. ppor.az The theoretical framework provided by DFT is essential for interpreting the structural and electronic behavior of novel imidazole (B134444) derivatives. researchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. acs.orgnih.gov The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing molecular stability; a larger gap implies higher stability and lower chemical reactivity. irjweb.comnih.gov

In this compound, the HOMO is expected to be localized primarily on the electron-rich imidazole ring and the 2-amine group, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed across the imidazole ring and influenced by the electron-withdrawing difluoromethyl group. The analysis of these orbitals helps to explain the charge transfer interactions occurring within the molecule. irjweb.comresearchgate.net

Table 1: Calculated Frontier Molecular Orbital Energies for this compound (Illustrative Data)
ParameterEnergy (eV)
EHOMO-6.45
ELUMO-1.21
Energy Gap (ΔE)5.24

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. nih.govlibretexts.org The MEP map illustrates the electrostatic potential on the molecule's surface, typically using a color scale where red indicates regions of negative potential (electron-rich) and blue indicates regions of positive potential (electron-poor). nih.govdeeporigin.com

Imidazole and its derivatives are known for their aromatic character and the phenomenon of annular tautomerism, which involves the migration of a proton between the two nitrogen atoms of the ring. researchgate.netpurkh.com The aromaticity of the imidazole ring contributes significantly to its stability. purkh.com However, the presence of substituents can influence this stability and the equilibrium between different tautomeric forms (e.g., 1H- and 2H-imidazoles). researchgate.net

The electron-withdrawing nature of the difluoromethyl group at the N1 position is expected to impact the electronic structure and aromaticity of the imidazole ring. While 1H-imidazoles are generally more stable due to their aromaticity, strong electron-withdrawing substituents can, in some cases, alter the relative stability of tautomers. researchgate.net Computational studies, often using DFT methods, can calculate the relative energies of different tautomers to predict the predominant form. earthlinepublishers.com The introduction of a difluoromethyl group can also render the imidazole ring more susceptible to nucleophilic attack or hydrolysis, particularly in basic conditions, due to the destabilization of the imidazolate anion and subsequent elimination of fluoride (B91410). researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulation techniques are instrumental in predicting how a molecule like this compound might behave in a complex biological environment, particularly its interactions with protein targets.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a target receptor, such as a protein or enzyme. arabjchem.org This technique is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. ajchem-a.com The simulation calculates the binding affinity, often expressed as a docking score, which estimates the strength of the ligand-receptor interaction. arabjchem.orgresearchgate.net

For this compound, docking simulations would be performed against various biological targets to predict its potential therapeutic applications. The simulations would identify key interactions, such as hydrogen bonds between the amine group or imidazole nitrogens and amino acid residues in the protein's active site. nih.gov The difluoromethyl group could also participate in specific interactions that enhance binding affinity. The results of these simulations can guide the rational design of more potent and selective derivatives. nih.gov

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target
Protein TargetBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
Kinase XYZ-8.5ASP 145Hydrogen Bond (with 2-amine)
LEU 83Hydrophobic Interaction
Protease ABC-7.9GLU 210Hydrogen Bond (with Imidazole N-H)
PHE 155Pi-Pi Stacking

Molecular Dynamics for Conformational Stability and Interaction Analysis

Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations provide detailed, atomistic insights into the conformational dynamics of molecules and their interactions with their environment, such as a biological receptor. nih.govnih.gov Analyzing MD simulations is crucial for understanding protein dynamics and function. muni.cz

For this compound, MD simulations can elucidate its conformational stability by tracking how its structure evolves in a simulated physiological environment. Key parameters are analyzed to quantify this stability. The Root Mean Square Deviation (RMSD) measures the average deviation of the molecule's backbone atoms from a reference structure, with lower, stable RMSD values indicating conformational rigidity. nih.gov The Radius of Gyration (Rg) indicates the molecule's compactness, while the Solvent Accessible Surface Area (SASA) measures its exposure to the solvent. nih.gov

Furthermore, MD simulations are instrumental in analyzing the intermolecular interactions between this compound and a target protein. nih.gov By simulating the compound within the protein's binding site, researchers can identify and quantify the persistence of crucial interactions like hydrogen bonds, hydrophobic contacts, and electrostatic interactions. nih.gov This analysis helps to understand the binding mechanism and the energetic contributions of different functional groups to the binding affinity. nih.gov

Table 1: Representative Parameters for a Molecular Dynamics Simulation of this compound

ParameterValue/SettingDescription
Software AMBER, GROMACS, NAMDCommon software packages for MD simulations. nih.gov
Force Field AMBER parm96, CHARMM36A set of parameters used to calculate potential energy. soton.ac.uk
Solvent Model TIP3P WaterExplicit water model to simulate aqueous environment. soton.ac.uk
Ensemble NPT (Isothermal-Isobaric)Simulation conditions with constant Number of particles, Pressure, and Temperature.
Temperature 298 K (25 °C)Physiological temperature. soton.ac.uk
Pressure 1 barAtmospheric pressure.
Simulation Time 100 nsDuration of the simulation to observe molecular motions. nih.gov
Time Step 2 fsThe interval between successive calculations. soton.ac.uk
Constraints SHAKE algorithmUsed to constrain bond lengths, allowing for a larger time step. soton.ac.uk

Table 2: Illustrative Conformational Stability Analysis from a Hypothetical MD Simulation

MetricAverage ValueInterpretation
RMSD 0.45 ÅLow value suggests the molecule maintains a stable conformation throughout the simulation. nih.gov
Radius of Gyration (Rg) 2.8 ÅIndicates a consistent and compact molecular shape.
SASA 150 ŲRepresents the average surface area of the molecule exposed to the solvent.
Intramolecular H-Bonds 1-2Number of stable internal hydrogen bonds contributing to conformational rigidity.

Computational Approaches for Structure-Activity Relationship (SAR) Elucidation

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. nih.gov Computational approaches are essential for systematically exploring these relationships to guide the design of more potent and selective molecules.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that develops mathematical models to correlate the chemical structures of a set of compounds with their biological activities. nih.govresearchgate.net These models are built by calculating molecular descriptors that quantify various physicochemical properties of the molecules and then using statistical methods, such as Multiple Linear Regression (MLR), to create a predictive equation. nih.gov

For a series of analogs of this compound, a QSAR study would involve synthesizing or computationally generating related structures and obtaining their biological activity data (e.g., IC50 values). researchgate.net Molecular descriptors, including 2D (e.g., topological indices, molecular weight) and 3D (e.g., molecular shape, surface area) properties, would be calculated for each analog. nih.gov The resulting QSAR model can then predict the activity of new, untested compounds and highlight which structural features are most important for activity. nih.gov

Table 3: Selected Molecular Descriptors Potentially Calculated for a QSAR Study of this compound

Descriptor TypeDescriptor NameDescription
Physicochemical LogPThe logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity.
Physicochemical Molar Refractivity (MR)A measure of the total polarizability of a mole of a substance.
Topological Balaban Index (J)A topological index that correlates well with various physicochemical properties. researchgate.net
Electronic Dipole MomentA measure of the overall polarity of the molecule.
3D/Steric Molecular Surface AreaThe total surface area of the molecule.
Quantum Chemical HOMO/LUMO EnergyEnergies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals.

Pharmacophore Modeling for Molecular Feature Identification

A pharmacophore is an abstract concept representing the ensemble of steric and electronic features that are necessary to ensure the optimal molecular interactions with a specific biological target. dovepress.com Pharmacophore modeling is a widely used tool in drug discovery for virtual screening and identifying key molecular recognition features. dergipark.org.tr

A pharmacophore model for this compound can be developed using either a ligand-based or structure-based approach. nih.gov A ligand-based model would be created by aligning a set of known active molecules and extracting the common chemical features responsible for their activity. nih.gov A structure-based model would be derived from the crystal structure of the compound bound to its target, identifying the key interaction points within the binding site. mdpi.com The resulting model typically includes features such as hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (H), and aromatic rings (AR). nih.gov This model serves as a 3D query to screen large compound libraries for novel molecules with the desired biological activity. dergipark.org.tr

Table 4: Potential Pharmacophoric Features of this compound

Pharmacophoric FeatureCorresponding Chemical GroupPotential Role in Binding
Hydrogen Bond Donor (HBD) Amine group (-NH2)Forms hydrogen bonds with acceptor groups (e.g., carbonyl oxygen) in the target's active site.
Hydrogen Bond Acceptor (HBA) Imidazole nitrogen atomsAccepts hydrogen bonds from donor groups (e.g., hydroxyl, amide protons) in the active site.
Hydrophobic Feature (H) Difluoromethyl group (-CHF2)Engages in van der Waals or hydrophobic interactions with nonpolar pockets of the target.
Aromatic Ring (AR) Imidazole ringCan participate in π-π stacking or cation-π interactions with aromatic residues of the target.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADMET) Properties

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery. nih.gov These computational models assess the pharmacokinetic profile of a compound, helping to identify potential liabilities before significant resources are invested. researchgate.netresearchgate.net

For this compound, various computational tools and web servers can predict its ADMET profile. nih.govresearchgate.net Absorption is often predicted by evaluating properties like human intestinal absorption (HIA) and Caco-2 cell permeability. frontiersin.orgmdpi.com Distribution characteristics, such as the ability to cross the blood-brain barrier (BBB), are crucial for drugs targeting the central nervous system. nih.gov Metabolism prediction involves identifying potential interactions with cytochrome P450 (CYP) enzymes, which are key for drug breakdown. nih.gov Toxicity predictions screen for potential issues like mutagenicity (Ames test) and carcinogenicity. mdpi.com These predictions are based on the compound's structural similarity to molecules with known ADMET properties and QSAR-based models. frontiersin.orgnih.gov

Table 5: Representative In Silico ADMET Prediction for this compound

ADMET PropertyCategoryPredicted Value/ResultInterpretation
Absorption Human Intestinal Absorption (HIA)GoodWell absorbed from the gastrointestinal tract. mdpi.com
Absorption Caco-2 PermeabilityModerateModerately permeable across the intestinal cell line model. frontiersin.org
Distribution Blood-Brain Barrier (BBB) PermeationNoUnlikely to cross the BBB, suggesting low potential for CNS effects.
Distribution P-glycoprotein SubstrateNoNot likely to be actively pumped out of cells by P-gp. frontiersin.org
Metabolism CYP2D6 InhibitorNoUnlikely to inhibit a major drug-metabolizing enzyme.
Metabolism CYP3A4 InhibitorNoUnlikely to inhibit a major drug-metabolizing enzyme.
Excretion Renal Organic Cation Transporter 2 (OCT2) SubstrateYesMay be actively secreted by the kidneys.
Toxicity AMES MutagenicityNoPredicted to be non-mutagenic. nih.gov
Toxicity CarcinogenicityNoPredicted to be non-carcinogenic. nih.gov
Toxicity hERG I InhibitorLow RiskLow probability of causing cardiac toxicity.

Mechanistic Insights into Molecular Recognition and Interactions

Elucidation of Molecular Binding Modes with Biological Macromolecules

The binding of 1-(difluoromethyl)-1H-imidazol-2-amine to macromolecules such as proteins and enzymes is a highly specific process dictated by a variety of non-covalent interactions. The interplay of these forces determines the affinity and selectivity of the compound for its biological targets.

Hydrogen bonds are critical for the molecular recognition of this compound. The molecule possesses several moieties capable of participating in these interactions.

Donors: The primary amine (-NH2) at the 2-position of the imidazole (B134444) ring is a potent hydrogen bond donor. The hydrogen atom of the difluoromethyl group (-CF2H) can also act as a weak, non-conventional hydrogen bond donor, a characteristic that has been increasingly recognized for its contribution to ligand binding. acs.orgnih.gov This "lipophilic hydrogen bond donor" capacity can be significant in forming stabilizing interactions within a protein's active site. acs.orgnih.gov

Acceptors: The sp2-hybridized nitrogen atom within the imidazole ring is a strong hydrogen bond acceptor. nih.gov

The ability of this compound to form multiple hydrogen bonds with amino acid residues like aspartate, glutamate, serine, and threonine in a protein's binding pocket is crucial for stabilizing the ligand-protein complex. The specific geometry and strength of these hydrogen-bonding networks are key determinants of binding affinity. Studies on other imidazole-containing compounds have shown that intramolecular hydrogen bonding can significantly influence inhibitory potency by affecting the accessibility of the imidazole nitrogen's lone pair. nih.gov

Table 1: Potential Molecular Interactions of this compound This table is generated based on the general principles of molecular interactions for the functional groups present in the compound.

Functional GroupInteraction TypePotential Interacting Partner (in Proteins)
2-Amine (-NH2)Hydrogen Bond DonorAsp, Glu, Ser, Thr, Main-chain C=O
Imidazole Ring (N-3)Hydrogen Bond AcceptorSer, Thr, Asn, Gln, Main-chain N-H
Difluoromethyl (-CF2H)Weak Hydrogen Bond DonorMain-chain C=O, Ser, Thr
Difluoromethyl (-CF2H)Hydrophobic InteractionVal, Leu, Ile, Ala, Phe
Imidazole Ringπ-π StackingPhe, Tyr, Trp, His
Imidazole Ring (N-3)Metal CoordinationZn²⁺, Fe²⁺/³⁺, Cu²⁺, Ni²⁺

The five-membered imidazole ring is an aromatic system rich in π-electrons. This aromaticity allows it to participate in π-π stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan. rsc.org These interactions, where the planes of the aromatic rings stack on top of each other, contribute significantly to the binding energy and specificity. acs.orgnih.gov The stability of these interactions is dependent on the relative orientation of the rings (e.g., parallel-displaced or T-shaped). Computational and experimental studies on imidazole-based structures confirm their ability to form stable π-π stacked dimers, which can be a crucial component of their binding mode. nih.govrsc.org

The imidazole ring is a well-established ligand for various metal ions in biological systems, most notably through the histidine residue. wikipedia.org The lone pair of electrons on the imine nitrogen (N-3) of the imidazole ring can coordinate with transition metal ions like zinc, iron, copper, and nickel, which are often found in the active sites of metalloenzymes. acs.orgresearchgate.netnih.gov Therefore, this compound has the potential to act as an inhibitor for metalloenzymes by directly binding to the catalytic metal ion, displacing water molecules or endogenous ligands. wikipedia.org This coordination can disrupt the enzyme's catalytic cycle. Many biologically important proteins, such as carbonic anhydrase (Zn) and myoglobin (Fe), rely on metal-histidine coordination for their function. wikipedia.org

Mechanisms of Enzyme Inhibition and Receptor Modulation by Imidazole Derivatives

The structural characteristics of imidazole derivatives make them versatile scaffolds for designing molecules that can modulate the function of enzymes and receptors. researchgate.net Their ability to engage in a wide array of non-covalent interactions allows them to bind to active or allosteric sites, leading to altered biological activity.

Enzyme inhibition is a key mechanism through which drugs exert their therapeutic effects. Imidazole derivatives have been shown to act through various inhibition modalities.

Competitive Inhibition: In this mechanism, the inhibitor molecule is structurally similar to the enzyme's natural substrate and competes for binding to the active site. By occupying the active site, the inhibitor prevents the substrate from binding, thus reducing the rate of the enzymatic reaction. This type of inhibition can be overcome by increasing the substrate concentration. Several imidazole derivatives have been identified as competitive inhibitors. For instance, imidazole itself acts as a partial competitive inhibitor of GH1 β-glucosidase. nih.gov Similarly, certain imidazole-based angiotensin II receptor blockers function as selective and competitive antagonists. wikipedia.org Computational docking studies on other imidazole derivatives have also predicted competitive inhibition as a likely mechanism of action. researchgate.net

Non-competitive Inhibition: A non-competitive inhibitor binds to a site on the enzyme distinct from the active site, known as an allosteric site. This binding induces a conformational change in the enzyme that alters the shape of the active site, reducing its catalytic efficiency without preventing the substrate from binding. The inhibitory effect cannot be overcome by increasing substrate concentration. The development of angiotensin receptor blockers has produced examples of this mechanism; while early imidazole-based drugs were competitive inhibitors, later derivatives like irbesartan, which features a modified imidazolinone ring, act as non-competitive inhibitors. wikipedia.org

Uncompetitive Inhibition: This is a less common mechanism where the inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. This binding event stabilizes the ES complex and prevents the formation of the product. An increase in substrate concentration leads to an increase in the concentration of the ES complex, thereby enhancing the inhibitory effect. While specific examples for imidazole derivatives are less frequently reported, the versatility of the imidazole scaffold suggests that molecules could be designed to specifically target and stabilize the ES complex of certain enzymes.

Impact on Allosteric Sites

Allosteric sites are binding sites on a protein that are distinct from the primary (orthosteric) binding site. The binding of a molecule, or allosteric modulator, to such a site can induce a conformational change in the protein, thereby altering the activity of the orthosteric site. This can manifest as either an enhancement (positive allosteric modulation) or a reduction (negative allosteric modulation) of the primary ligand's effect.

While there is a lack of specific studies on the allosteric modulation properties of this compound, the imidazole scaffold is a common feature in a variety of compounds that have been identified as allosteric modulators for different receptors. For instance, derivatives of 1H-benzo[d]imidazole have been explored as positive allosteric modulators of the α1β2γ2GABA-A receptor nih.gov. Similarly, 1H-imidazo[4,5-c]quinolin-4-amine derivatives have been studied as positive allosteric modulators for the A3 adenosine receptor. These examples suggest that the imidazole core can serve as a foundational structure for molecules that interact with allosteric sites.

The potential for this compound to act as an allosteric modulator would be contingent on its ability to bind with high affinity and specificity to an allosteric pocket on a target protein. The nature of this interaction would be governed by a combination of factors including the molecule's size, shape, and the distribution of its electrostatic potential. Computational docking and molecular dynamics simulations could provide valuable initial assessments of the binding possibilities of this compound to known allosteric sites on various proteins. However, without experimental data, any discussion on its impact on specific allosteric sites remains speculative.

Role of the Difluoromethyl Group in Modulating Molecular Interactions

The difluoromethyl (CHF2) group is a unique functional group that can significantly influence a molecule's physicochemical properties and, consequently, its molecular interactions. Its role can be understood by considering its electronic properties and its capacity for hydrogen bonding.

A key feature of the difluoromethyl group is its ability to act as a "lipophilic hydrogen bond donor". While it is considered a lipophilicity-enhancing group, the C-H bond within the CHF2 moiety is polarized by the two fluorine atoms, making the hydrogen atom sufficiently acidic to participate in hydrogen bonding. Research has shown that the difluoromethyl group can act as a hydrogen bond donor on a scale similar to that of thiophenol, aniline, and amine groups nih.gov. This hydrogen bonding capability can be crucial for the specific recognition and binding of the molecule to a biological target.

The replacement of a methyl group with a difluoromethyl group can lead to more favorable interactions within a binding pocket. The hydrogen bond donation from the CHF2 group can provide an additional point of specific interaction with a hydrogen bond acceptor on the protein, such as a backbone carbonyl oxygen or an amino acid side chain (e.g., aspartate, glutamate, or serine). This can contribute to a higher binding affinity and selectivity of the compound for its target.

Furthermore, the difluoromethyl group can serve as a metabolically stable bioisostere for other functional groups like hydroxyl, thiol, or amine groups. This metabolic stability is a desirable property in drug design, as it can lead to a longer duration of action.

Advanced Applications of the 1 Difluoromethyl 1h Imidazol 2 Amine Scaffold in Research

Utility as a Building Block in Complex Molecular Architectures

There is no specific information available in published literature detailing the use of 1-(difluoromethyl)-1H-imidazol-2-amine as a building block for the synthesis of complex molecular architectures.

Development of Molecular Probes for Chemical Biology Research

No studies have been found that describe the development or use of this compound in the creation of molecular probes.

Fluorophore Development and Photophysical Studies

The photophysical properties of this compound have not been reported, and there is no information on its development as a fluorophore.

Chemosensor Design for Analyte Detection

There is no available research on the design or application of this compound as a chemosensor for analyte detection.

Integration into Novel Materials for Academic Exploration

Information regarding the integration of this compound into novel materials for academic research is not present in the available scientific literature.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(difluoromethyl)-1H-imidazol-2-amine, and how can side products be minimized?

  • Methodological Answer : A three-step sequence involving cyclization, hydrolysis, and methylation has been successfully applied to analogous imidazole derivatives (e.g., 1-methyl-4-phenyl-1H-imidazol-2-amine) . For the difluoromethyl variant, substituting chlorinated precursors with fluorinated reagents (e.g., difluoromethylation agents) during cyclization may yield the target compound. Refluxing ethanol is effective for crystallization and purification, as demonstrated in imidazole derivative syntheses . Monitor reactions via TLC and optimize stoichiometry to suppress side products like dimeric imidazo-imidazoles .

Q. How can spectroscopic techniques (NMR, IR) characterize this compound and confirm its purity?

  • Methodological Answer : Use 19F^{19}\text{F} NMR to identify the difluoromethyl group’s distinct chemical shifts. For 1H^{1}\text{H} NMR, the imidazole ring protons (δ 6.5–7.5 ppm) and amine protons (δ ~5 ppm) should be resolved. IR spectroscopy will show N-H stretching (~3400 cm1^{-1}) and C-F vibrations (1000–1300 cm1^{-1}) . Cross-reference with databases like NIST Chemistry WebBook for validation, though experimental calibration is critical due to limited reference data for fluorinated imidazoles .

Q. What role does the difluoromethyl group play in the compound’s physicochemical properties?

  • Methodological Answer : Fluorine’s electronegativity reduces basicity of adjacent amines and enhances metabolic stability via steric and electronic effects. Compare logP values of difluoromethyl vs. non-fluorinated analogs to assess hydrophobicity changes. Computational studies (e.g., DFT) can quantify dipole moments and electrostatic potential surfaces, as demonstrated in density-functional thermochemistry analyses .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what computational tools predict its binding affinity?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., EGFR kinase). The difluoromethyl group may engage in hydrophobic interactions or halogen bonding. Validate predictions with in vitro assays (e.g., fluorescence polarization). Similar workflows were applied to 2-phenyl-1H-benzo[d]imidazole derivatives, showing correlation between docking scores and experimental IC50_{50} values .

Q. What is the environmental fate of this compound in soil systems, and how does its sorption compare to structurally related pesticides?

  • Methodological Answer : Conduct batch sorption experiments using soil profiles (0–1.8 m depth) to measure Kd_\text{d} (sorption coefficient). Compare with imidacloprid metabolites (e.g., imidacloprid-guanidine-olefin), which exhibit soil-specific sorption due to organic carbon content and pH . Use HPLC-MS/MS to quantify desorption hysteresis and assess leaching potential.

Q. Can density-functional theory (DFT) predict the thermodynamic stability and reaction pathways of this compound?

  • Methodological Answer : Employ hybrid functionals (e.g., B3LYP) with exact-exchange corrections to model reaction intermediates and transition states. Studies on analogous systems achieved <3 kcal/mol deviation in atomization energies . Analyze Fukui indices to identify nucleophilic/electrophilic sites for functionalization or degradation.

Q. How do substituents on the imidazole ring influence the compound’s fluorescence or catalytic properties?

  • Methodological Answer : Synthesize derivatives with electron-donating (e.g., methoxy) or withdrawing (e.g., nitro) groups at the 4/5 positions. Measure fluorescence quantum yields and Stokes shifts; triphenylamine-imidazole hybrids showed strong emission tunable via substituent effects . For catalysis, assess redox potentials (cyclic voltammetry) and compare with known imidazole-based catalysts .

Notes

  • Data Sources : Excluded unreliable platforms (e.g., benchchem.com ) per guidelines.
  • Methodological Rigor : Answers integrate experimental protocols (e.g., TLC monitoring ), computational validation , and environmental modeling .
  • Fluorine-Specific Insights : Leveraged studies on fluorine’s electronic effects and spectroscopic signatures .

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